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Compound of Interest

Compound Name: ALS-I-41

CAS No.: 1369357-99-2

Cat. No.: B605347

Get Quote

Executive Summary & Mechanism of Action
ALS-I-41 is a high-affinity, selective small-molecule antagonist of the oxytocin receptor (OXTR).

[1] Unlike peptide-based oxytocin analogs which suffer from poor blood-brain barrier (BBB)

permeability, ALS-I-41 was developed to penetrate the CNS, making it a critical tool for imaging

neurochemical pathways involved in social behavior, anxiety, and neurodevelopmental

disorders such as autism spectrum disorder (ASD).[1]

Mechanistic Insight
The primary challenge in OXTR imaging is the low density of receptors in the primate brain

compared to rodents, coupled with the BBB's exclusionary mechanisms.

Target: G-protein coupled Oxytocin Receptor (OXTR).[1]

Binding Mode: Orthosteric antagonist.[1]

Imaging Challenge: While ALS-I-41 is brain penetrant, early bolus-injection studies revealed

rapid washout and insufficient equilibrium for robust quantification in certain regions.[1]
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Solution: This protocol emphasizes a Bolus-plus-Constant-Infusion (B/I) paradigm to

maintain steady-state plasma levels, enhancing the target-to-background ratio.[1]

Chemical & Radiochemical Considerations
Structural Characteristics

IUPAC Name: 1-[1-[2-[2-(2-fluoroethoxy)-4-(1-methylsulfonylpiperidin-4-

yl)oxyphenyl]acetyl]piperidin-4-yl]-3,4-dihydroquinolin-2-one.[1][3]

Labeling Site: The terminal 2-fluoroethoxy moiety.[1][3]

Precursor Requirement: A tosylate or mesylate precursor (e.g., tosyloxy-ALS-I-41) or a

phenolic precursor for [¹⁸F]fluoroethylation.[1]

Radiosynthesis Protocol (Automated Module)
To achieve the high Specific Activity (SA) required for neuroreceptor imaging (>100 GBq/µmol),

a direct nucleophilic substitution on a tosylate precursor is recommended.[1]

Step-by-Step Workflow:

[¹⁸F]Fluoride Trapping: Trap [¹⁸F]F⁻ on a QMA carbonate ion exchange cartridge.

Elution: Elute with K₂CO₃/Kryptofix 2.2.2 (or TBAHCO₃) into the reaction vessel.

Drying: Azeotropic drying with acetonitrile at 95°C under helium flow/vacuum.

Labeling Reaction:

Add Precursor (2–4 mg) in anhydrous DMSO or Acetonitrile.[1]

Heat to 100–110°C for 10–15 minutes.

Purification: Semi-preparative HPLC (C18 column).

Mobile Phase: Ethanol/Water or Acetonitrile/Water gradient.[1]
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Formulation: Trapping on C18 Sep-Pak, washing with water, eluting with ethanol, and diluting

into sterile saline (<10% Ethanol v/v).

Quality Control (QC) Criteria
Parameter Acceptance Criterion Rationale

Radiochemical Purity > 95%
Essential to prevent non-

specific background signal.[1]

Molar Activity (SA) > 150 GBq/µmol

OXTR density is low; low SA

leads to receptor saturation

(mass effect).[1]

Residual Solvents < 5000 ppm (EtOH)
Safety and physiological

stability.[1]

pH 7.0 – 8.0 Physiological compatibility.[1]

Preclinical Validation & Study Design
Experimental Workflow Logic
The following diagram illustrates the decision matrix for selecting the administration route

based on the animal model (Rodent vs. Non-Human Primate).
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Study Objective:
OXTR Quantification

Select Animal Model
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Bolus + Constant Infusion (B/I)
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Bolus Injection
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Improved Quantification
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Figure 1: Decision matrix for [¹⁸F]ALS-I-41 administration. Continuous infusion is superior for

overcoming rapid washout kinetics.[1]

Animal Handling & Preparation[1]
Anesthesia: Isoflurane (1.5–2.0%) is preferred over ketamine, which may alter glutamatergic

signaling and indirectly affect OXTR binding.[1]

Catheterization:

Rat: Tail vein (injection) and femoral artery (if blood sampling is required).[1]

NHP: Saphenous or cephalic vein.[1]
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Blocking Controls: Pre-treatment with unlabeled ALS-I-41 (1–5 mg/kg) or a peptide

antagonist (e.g., atosiban, though BBB limited) to confirm specificity.[1] Note: Unlabeled

ALS-I-41 is the gold standard for blocking controls.[1]

In Vivo Imaging Protocol
Injection Protocols
Option A: Bolus Injection (Screening)[1]

Dose: 10–20 MBq (Rat); 150–200 MBq (NHP).[1]

Volume: < 1 mL (NHP), < 0.5 mL (Rat).[1]

Scan Duration: 90–120 minutes dynamic acquisition.

Option B: Bolus-plus-Constant-Infusion (B/I) (Quantification)[1]

Rationale: Establishes a true equilibrium (

), allowing

(Total Distribution Volume) to be estimated as the tissue-to-plasma ratio at steady state.[1]

Protocol:

Prepare syringe pump with tracer.[1]

Administer loading bolus (

hours worth of infusion) over 1 min.

Immediately start constant infusion (

) for the duration of the scan.[1]

Target Ratio:

≈ 60–90 minutes (empirically determined to reach steady state quickly).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b605347/docs?utm_src=pdf-body#application-note-optimizing-oxtr-neuroimaging-with-f-als-i-41
https://www.targetmol.com/compound/_glu4_-oxytocin
https://www.benchchem.com/product/b605347/docs?utm_src=pdf-body#application-note-optimizing-oxtr-neuroimaging-with-f-als-i-41
https://www.targetmol.com/compound/_glu4_-oxytocin
https://www.targetmol.com/compound/_glu4_-oxytocin
https://www.targetmol.com/compound/_glu4_-oxytocin
https://www.targetmol.com/compound/_glu4_-oxytocin
https://www.targetmol.com/compound/_glu4_-oxytocin
https://www.targetmol.com/compound/_glu4_-oxytocin
https://www.targetmol.com/compound/_glu4_-oxytocin
https://www.targetmol.com/compound/_glu4_-oxytocin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605347?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquisition Parameters
Parameter Setting Notes

Modality PET/CT or PET/MRI

MRI co-registration is critical

for anatomical localization of

small OXTR-rich nuclei (e.g.,

PVN, Nucleus Accumbens).[1]

Energy Window 350–650 keV Standard F-18 window.[1]

Timing Dynamic List-mode

Frame binning: 6x10s, 4x30s,

2x60s, then 5min frames until

end.

Reconstruction OSEM-3D

Include PSF (Point Spread

Function) modeling if available

to resolve small structures.

Data Analysis & Kinetic Modeling
Image Processing

Motion Correction: Rigid-body realignment of dynamic frames.[1]

Co-registration: Fuse PET with a T1-weighted MRI atlas (e.g., Paxinos for rats, standard

NHP atlases).[1]

Region of Interest (ROI) Definition:

Target Regions: Nucleus Accumbens (NAcc), Amygdala, Hypothalamus (PVN/SON),

Hippocampus.[1]

Reference Region: Cerebellum (often used, but verify absence of OXTR in the specific

species/strain).[1]

Kinetic Modeling Workflow
Quantification of [¹⁸F]ALS-I-41 requires robust modeling due to its "mild" brain penetration.[1]
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Figure 2: Kinetic modeling pipeline. 2TCM is preferred for initial validation; Logan plots are

used for volume of distribution (

) estimation.[1]

Standard Uptake Value (SUV): Generally insufficient for OXTR imaging due to flow

dependency and non-specific binding.[1]

Preferred Metric: Distribution Volume (

) derived from Logan Plot or 2TCM.[1]

Troubleshooting & Pitfalls
Low Brain Uptake: If SUV < 0.5 in target regions, check Specific Activity.[1] Low SA (<50

GBq/µmol) causes self-blocking of the sparse OXTR population.[1]

Rapid Metabolism: In primates, ALS-I-41 can metabolize rapidly.[1] Ensure plasma analysis

corrects for radiometabolites if using arterial input functions.

Defluorination: Look for bone uptake (skull).[1] If high, the labeling position or stability is

compromised; re-evaluate radiochemistry purification (remove free fluoride).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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